molecular formula C23H19N3O3 B6491421 N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenoxybenzamide CAS No. 891113-84-1

N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenoxybenzamide

Cat. No. B6491421
CAS RN: 891113-84-1
M. Wt: 385.4 g/mol
InChI Key: ZEIWSEOTJQEBRZ-UHFFFAOYSA-N
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Description

“N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenoxybenzamide” is a complex organic compound. Based on its structure, it contains an oxadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom . It also contains a benzamide moiety, which is a common feature in many pharmaceutical drugs .


Synthesis Analysis

The synthesis of such compounds often involves multi-step reactions including the formation of the oxadiazole ring and the attachment of the benzamide group . The exact synthesis process would depend on the starting materials and the specific conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray diffraction or NMR spectroscopy could be used to analyze its structure .


Chemical Reactions Analysis

The chemical reactivity of this compound would depend on its molecular structure. The presence of the oxadiazole ring and the benzamide group could potentially make it reactive towards certain reagents.


Physical And Chemical Properties Analysis

The physical and chemical properties such as melting point, boiling point, solubility, and stability would depend on its molecular structure .

Scientific Research Applications

N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenoxybenzamide has been studied for its potential applications in biochemistry and physiology. It has been used as a reagent in the synthesis of a variety of compounds, including peptides, proteins, and nucleic acids. It has also been used in the synthesis of pharmaceutical drugs and as a biochemical probe for studying the properties of proteins and other biomolecules. In addition, this compound has been used as a tool for studying the structure and function of enzymes and other proteins.

Mechanism of Action

N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenoxybenzamide is thought to act as a substrate analog in biochemical reactions, which means that it is able to mimic the action of the substrate molecule in the reaction. This allows it to interact with the enzyme or protein and affect its activity. It is also believed to act as an inhibitor of certain enzymes, which means that it can prevent the enzyme from performing its normal function.
Biochemical and Physiological Effects
This compound has been studied for its effects on biochemical and physiological processes. It has been shown to inhibit the activity of certain enzymes, such as proteases, phosphatases, and kinases. It has also been found to affect the activity of certain proteins, such as transcription factors and receptors. In addition, it has been shown to interact with DNA and RNA, which suggests that it may have an effect on gene expression.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenoxybenzamide in laboratory experiments is its low toxicity. It is also relatively inexpensive and easy to obtain. However, there are some limitations to its use. For example, it is not very soluble in organic solvents, which can make it difficult to use in certain experiments. In addition, it is not very stable, which means that it must be used quickly after it is synthesized.

Future Directions

There are several potential future directions for research involving N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenoxybenzamide. One possible area of research is the development of more efficient synthesis methods. Another potential area of research is the exploration of its potential applications in the field of medicinal chemistry. Additionally, further research could be done to explore its potential effects on gene expression and other biochemical and physiological processes. Finally, more research could be done to explore its potential as an inhibitor of enzymes and other proteins.

Synthesis Methods

N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenoxybenzamide can be synthesized through a reaction between 2,4-dimethylphenyl isocyanate and 3-phenoxybenzoyl chloride. This reaction is carried out in the presence of anhydrous potassium carbonate in an organic solvent such as dimethylformamide or dimethyl sulfoxide. The reaction is carried out at a temperature of 80-90°C for a period of 4-6 hours. The product is then purified by recrystallization from ethanol or methanol.

Safety and Hazards

Without specific information, it’s hard to determine the safety and hazards associated with this compound. Generally, handling of chemical substances should always be done with appropriate protective equipment and adherence to safety guidelines .

properties

IUPAC Name

N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O3/c1-15-11-12-20(16(2)13-15)22-25-26-23(29-22)24-21(27)17-7-6-10-19(14-17)28-18-8-4-3-5-9-18/h3-14H,1-2H3,(H,24,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEIWSEOTJQEBRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)OC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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